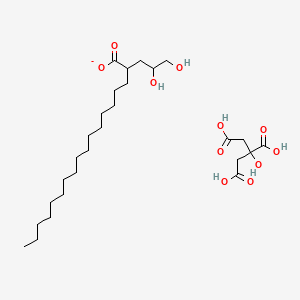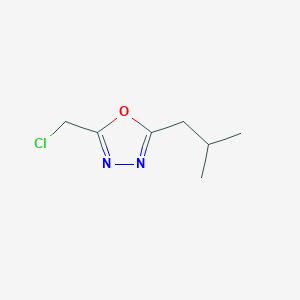
Glycerylstearatecitrate
Overview
Description
Glyceryl stearate citrate is a versatile compound widely used in the cosmetic and personal care industry. It is an ester formed from glycerin, stearic acid, and citric acid. This compound serves multiple functions, including acting as an emulsifier, emollient, and skin conditioning agent. Its chemical formula is C27H48O10 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl stearate citrate is synthesized by esterifying glycerin with stearic acid and citric acid. The process involves heating glycerin and stearic acid together, followed by the addition of citric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, glyceryl stearate citrate is produced using a similar process but on a larger scale. The raw materials, glycerin, stearic acid, and citric acid, are mixed in large reactors. The mixture is heated and stirred continuously to promote esterification. The final product is then purified and filtered to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Glyceryl stearate citrate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, breaking down into its constituent acids and glycerin .
Common Reagents and Conditions
Esterification: Glycerin, stearic acid, citric acid, heat, and catalysts (e.g., sulfuric acid).
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Major Products Formed
Esterification: Glyceryl stearate citrate.
Hydrolysis: Glycerin, stearic acid, and citric acid.
Scientific Research Applications
Glyceryl stearate citrate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, glyceryl stearate citrate is used as an emulsifier in various formulations. It helps stabilize emulsions, making it a valuable ingredient in the development of creams, lotions, and other cosmetic products .
Biology
In biological research, glyceryl stearate citrate is used to study the effects of emulsifiers on cell membranes and skin permeability. Its ability to enhance the delivery of active ingredients makes it a subject of interest in transdermal drug delivery studies .
Medicine
In medicine, glyceryl stearate citrate is used in topical formulations to improve the texture and stability of creams and ointments. Its moisturizing properties make it beneficial for treating dry skin conditions .
Industry
In the industrial sector, glyceryl stearate citrate is used in the production of personal care products, including moisturizers, cleansers, and makeup. Its ability to blend oil and water phases makes it a key ingredient in many formulations .
Mechanism of Action
Glyceryl stearate citrate acts primarily as an emulsifier, reducing the surface tension between oil and water phases, allowing them to mix more easily. It also functions as an emollient, providing a smooth and soft texture to the skin. The compound interacts with the lipid bilayer of the skin, enhancing the penetration of active ingredients .
Comparison with Similar Compounds
Similar Compounds
Glyceryl stearate: Similar in structure but lacks the citric acid component.
Glyceryl stearate SE: Contains an additional sodium stearate molecule for extra stability.
Glyceryl stearate lactate: Contains a lactic acid molecule instead of citric acid
Uniqueness
Glyceryl stearate citrate is unique due to the presence of the citric acid molecule, which enhances its emulsifying properties and makes it suitable for formulations with a slightly acidic pH. This makes it particularly effective in products designed for sensitive skin .
Properties
IUPAC Name |
2-(2,3-dihydroxypropyl)octadecanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O4.C6H8O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21(24)25)17-20(23)18-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h19-20,22-23H,2-18H2,1H3,(H,24,25);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHMAMDQIBRUNC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CC(CO)O)C(=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49O11- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B3264360.png)

![2-Benzyl-1-vinyl-1H-benzo[d]imidazole](/img/structure/B3264369.png)


![6-bromo-3-[5-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline](/img/structure/B3264418.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3264421.png)






![N-({N'-[(1E)-(4-bromophenyl)methylidene]hydrazinecarbonyl}methyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B3264457.png)
